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Introduction

Deleobuvir (formerly Bl 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV)
NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed
by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection,
primarily in combination with other direct-acting antiviral agents. This technical guide provides a
comprehensive overview of the discovery, development, and eventual discontinuation of
deleobuvir, with a focus on its mechanism of action, preclinical and clinical evaluation, and the
experimental methodologies employed.

Discovery and Lead Optimization

The journey to identify deleobuvir began with a high-throughput screening (HTS) campaign
that identified an initial hit compound. This lead molecule underwent extensive optimization
guided by principles of conformation-based restrictions and scaffold replacements to enhance
its antiviral potency and pharmacokinetic properties.

A key strategy in the lead optimization process was to rigidify the molecule's conformation to
better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach
to identify a new structural hinge, leading to a promising diamide chemical series. Further
refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere,
which ultimately led to the identification of deleobuvir.
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Discovery workflow of Deleobuvir.

Chemical Synthesis

The chemical synthesis of deleobuvir is a convergent process, with a key step involving a one-
pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial
for the large-scale synthesis required for clinical development. The synthesis starts from
commercially available materials and involves the construction of the core indole and
benzimidazole ring systems, followed by their coupling and subsequent modifications to yield

the final active pharmaceutical ingredient.

Indole Synthesis
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Synthetic pathway of Deleobuvir.

Mechanism of Action

Deleobuvir is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the
thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding
induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent
RNA polymerase activity and prevents viral RNA replication.[2][3]

Preclinical Evaluation
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In Vitro Antiviral Activity

The antiviral activity of deleobuvir was assessed using HCV subgenomic replicon assays. In
these cell-based assays, deleobuvir demonstrated potent inhibition of HCV replication, with
median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for
genotype 1b.[1][4]

Parameter HCV Genotype 1a HCV Genotype 1b
EC50 (nM) 23[1][4] 11[1][4]
IC50 (nM) 50([3] 50([3]

In Vitro Resistance Studies

In vitro resistance selection studies were conducted by passaging HCV replicons in the
presence of increasing concentrations of deleobuvir. These studies identified amino acid
substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495,
P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the
P495L substitution conferred a 120- to 310-fold decrease in sensitivity to deleobuvir.[5]

Mutation Fold-Change in EC50
P495L 120-310[5]

P495S >100

V499A >10

Experimental Protocols
HCV Subgenomic Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV.
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HCV Subgenomic Replicon Assay Workflow.

Methodology:
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e Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase
reporter gene are seeded in 96-well plates.

e The cells are treated with serial dilutions of deleobuvir.
e After a 72-hour incubation period at 37°C, the cells are lysed.
 Luciferase activity is measured using a luminometer.

o The EC50 value, representing the concentration of the compound that inhibits 50% of viral
replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay (Scintillation
Proximity Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic
activity of the HCV NS5B polymerase.
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Methodology:
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NS5B Polymerase Inhibition SPA Workflow.
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e Areaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA
template, and radiolabeled [3H]JUTP is prepared.

o Deleobuvir is added to the reaction mixture.

e The mixture is incubated to allow the polymerase to synthesize a new RNA strand,
incorporating the [3H]JUTP.

o Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind
to the biotinylated RNA template.

« If the [BH]UTP has been incorporated into the newly synthesized RNA strand, it will be in
close proximity to the SPA bead, causing the scintillant within the bead to emit light.

o The amount of light emitted is measured, and the IC50 value (the concentration of the
compound that inhibits 50% of the enzyme's activity) is determined.

In Vitro Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral compound.
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In Vitro Resistance Selection Workflow.

Methodology:
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e HCV replicon-containing cells are cultured in the presence of a low concentration of
deleobuvir.

e The culture is monitored for signs of viral replication.

e The concentration of deleobuvir in the culture medium is gradually increased over several
passages (typically 10-15 weeks).

e Cell colonies that are able to replicate in the presence of high concentrations of the drug are
isolated.

e The NS5B gene from these resistant colonies is sequenced to identify any amino acid
substitutions compared to the wild-type virus.

Clinical Development

Deleobuvir progressed to Phase 3 clinical trials, where it was primarily evaluated in
combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials
in its development program were the SOUND-C2, SOUND-C3, HCVersol, and HCVerso2
studies.

Clinical Trial Desigh Overview

The clinical trials for deleobuvir were designed to assess its safety, efficacy, and optimal
dosing in treatment-naive patients with chronic HCV genotype 1 infection.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Patient Screening
(Treatment-naive, HCV GT-1)

Treatment Arm A Treatment Arm B
(Deleobuvir + Faldaprevir + Ribavirin) (Varying doses/durations)

N

Treatment PeriooD

(Post-Treatment Follow-ua

Primary Endpoint:
Sustained Virologic Response at 12 weeks (SVR12)

Click to download full resolution via product page

General Clinical Trial Design for Deleobuvir.

Key Clinical Trials

SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing
regimens of deleobuvir in combination with faldaprevir and ribavirin in treatment-naive patients
with HCV genotype 1.[6][7]

SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of
faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with HCV genotype 1a (IL28B

CC) and 1b.[8]
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HCVersol (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that
further investigated the efficacy and safety of faldaprevir and deleobuvir with ribavirin in
treatment-naive patients with HCV genotype 1b, including those with compensated cirrhosis
and those ineligible for peginterferon therapy.[9][10]

Inclusion Criteria (HCVersol & 2):

Age 18-75 years

Chronic HCV genotype 1b infection

HCV RNA 21,000 IU/mL

Treatment-naive

Compensated liver disease (with or without cirrhosis)[10]

Exclusion Criteria (HCVersol & 2):

Mixed-genotype HCV or non-1b genotype

Hepatitis B or HIV co-infection

Decompensated liver disease

In HCVersol, patients likely ineligible for peginterferon/ribavirin were excluded.[10]

Clinical Efficacy

The combination of deleobuvir, faldaprevir, and ribavirin demonstrated high efficacy in
treatment-naive patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen
resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this
patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir,
deleobuvir, and ribavirin resulted in significantly higher SVR12 rates compared to historical
controls.[9]
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Trial Treatment Arm Patient Population SVR12 Rate
Faldaprevir +
_ o HCV GT-1b,
SOUND-C2 Deleobuvir + Ribavirin ) 85%][9]
Treatment-naive
(28 weeks)
Faldaprevir +
_ o HCV GT-1b, _
HCVersol Deleobuvir + Ribavirin ) 81% (adjusted)[11]
Treatment-naive
(24 weeks)
_ HCV GT-1b,
Faldaprevir + )
] o Treatment-naive 72-74% (adjusted,
HCVerso2 Deleobuvir + Ribavirin ) ] o )
(including IFN- with cirrhosis)[11]
(24 weeks) o
ineligible)

Safety and Tolerability

The most common adverse events reported in clinical trials of deleobuvir in combination with
faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash).
[9] These were generally mild to moderate in intensity.

Discontinuation of Development

Despite promising results in patients with HCV genotype 1b, the development of deleobuvir
was discontinued in December 2013. The decision was based on findings from the Phase 3
trials which indicated that the overall efficacy of the faldaprevir and deleobuvir-based regimen
was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics,
particularly in patients with genotype 1a infection where response rates were considerably
lower.

Conclusion

Deleobuvir (Bl 207127) represents a well-characterized non-nucleoside inhibitor of the HCV
NS5B polymerase that progressed through a rigorous discovery and development program.
While it ultimately did not reach the market due to insufficient efficacy in broader patient
populations, the technical data and insights gained from its development have contributed
valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols
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and clinical trial data presented in this guide offer a comprehensive resource for researchers
and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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